3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

Catalog No.
S13303386
CAS No.
1603-44-7
M.F
C17H16O6
M. Wt
316.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-di...

CAS Number

1603-44-7

Product Name

3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

IUPAC Name

3,3-dihydroxy-2-methoxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

InChI

InChI=1S/C17H16O6/c1-21-12-9-7-11(8-10-12)17(22-2)16(19,20)15(18)13-5-3-4-6-14(13)23-17/h3-10,19-20H,1-2H3

InChI Key

MUWFMAGTDJWRSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(C(=O)C3=CC=CC=C3O2)(O)O)OC

3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is a complex organic compound belonging to the chromone family. This compound features a chromenone backbone, characterized by a fused benzopyran structure that incorporates multiple hydroxyl and methoxy substituents. The presence of two hydroxyl groups at the 3 and 3 positions and methoxy groups at the 2 and 4 positions enhances its potential biological activity. The systematic name reflects its structural complexity, which contributes to its unique properties and functions.

Due to its functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
  • Reduction: It can undergo reduction reactions, converting it into dihydro derivatives.
  • Substitution: Nucleophilic substitution can occur at the hydroxyl groups, allowing for further functionalization of the molecule .

These reactions are significant for modifying the compound for specific applications in medicinal chemistry.

The biological activity of 3,3-dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is notable for its potential therapeutic effects. Compounds in the chromone class have been associated with various biological activities, including:

  • Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
  • Antimicrobial Properties: Studies have shown that derivatives of chromones exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: Some chromone derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Synthesis of this compound can be achieved through several methods, often involving multi-component reactions:

  • One-Pot Synthesis: A common approach involves the reaction of resorcinol derivatives with aromatic aldehydes and malononitrile in the presence of a base such as diethylamine under reflux conditions. This method is efficient and environmentally friendly, yielding high product purity .
  • Cyclization Reactions: The formation of the chromenone ring can be facilitated by cyclization reactions involving substituted phenols and electrophiles .

These methods highlight the versatility in synthesizing chromone derivatives and their potential for structural modifications.

The applications of 3,3-dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one span various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for conditions such as cancer, inflammation, and infections.
  • Natural Products Chemistry: This compound can be used as a model for studying flavonoid biosynthesis and modification processes.
  • Material Science: Chromone derivatives are explored for their photophysical properties in developing new materials for optoelectronic applications .

Interaction studies involving this compound often focus on its binding affinity with biological macromolecules:

  • Nucleic Acids: Research indicates that it may interact with DNA and RNA, influencing gene expression or acting as an antitumor agent.
  • Proteins: Studies have shown that it can bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function .

These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural features with 3,3-dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one. A comparison highlights its uniqueness:

Compound NameStructureUnique Features
3-HydroxyflavoneStructureLacks methoxy groups; primarily exhibits antioxidant activity.
7-MethoxyflavoneStructureContains only one methoxy group; known for anti-inflammatory properties.
5-HydroxyflavoneStructureContains a single hydroxyl group; has shown some anticancer activity.

The presence of multiple hydroxyl and methoxy groups in 3,3-dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one enhances its solubility and bioavailability compared to these similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

316.09468823 g/mol

Monoisotopic Mass

316.09468823 g/mol

Heavy Atom Count

23

UNII

8OQU011SBL

Dates

Last modified: 08-10-2024

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